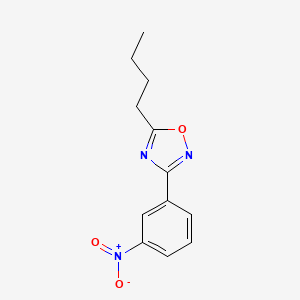

5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-3-7-11-13-12(14-18-11)9-5-4-6-10(8-9)15(16)17/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJSMRSHJOWWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674503 | |

| Record name | 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-66-7 | |

| Record name | 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10185-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Butyl 3 3 Nitrophenyl 1,2,4 Oxadiazole

Conventional Synthetic Approaches to 1,2,4-Oxadiazole (B8745197) Core Structures

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is predominantly accomplished via two powerful methods: the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. researchgate.net The amidoxime-based approach is often favored due to the wide availability of starting materials and its operational simplicity. tandfonline.com

Amidoximes are highly versatile nucleophilic building blocks used extensively in the synthesis of various nitrogen-containing heterocycles. nih.gov Their reaction with carbonyl compounds is the most common pathway to 1,2,4-oxadiazoles. nih.gov This strategy typically proceeds in two distinct stages: the initial acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the final oxadiazole ring. mdpi.com

The first step in this synthetic sequence is the formation of an O-acylamidoxime. This is achieved by reacting an amidoxime with a suitable acylating agent. mdpi.com The amidoxime possesses two nucleophilic centers, the NH2 and NOH groups, which react with an electrophilic carbonyl carbon. nih.gov For the synthesis of the target compound, 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole , the logical starting materials would be 3-nitrobenzamidoxime and a derivative of pentanoic acid.

Commonly used carboxylic acid derivatives include acyl chlorides, acid anhydrides, and carboxylic acids activated by coupling agents. nih.govmdpi.com For instance, reacting 3-nitrobenzamidoxime with pentanoyl chloride or pentanoic anhydride would directly generate the necessary O-acylated intermediate. prepchem.com Alternatively, carboxylic acids can be activated in situ with reagents like carbonyldiimidazole (CDI), which has been shown to be an effective coupling agent for this transformation. mdpi.comresearchgate.net

| Amidoxime | Acylating Agent | Activating Agent/Conditions | Intermediate Product | Reference |

|---|---|---|---|---|

| 3-Nitrobenzamidoxime | Trifluoroacetic Anhydride | THF, 0-10°C | O-(trifluoroacetyl)-3-nitrobenzamidoxime | prepchem.com |

| Aryl Amidoximes | Carboxylic Acids | Carbonyldiimidazole (CDI), NaOH/DMSO | O-Acylamidoxime | mdpi.com |

| DNA-conjugated Aryl Amidoximes | Benzoic Acid | DEPBT, DIPEA, Acetonitrile/Buffer | O-Benzoylamidoxime on DNA | nih.gov |

| Various Amidoximes | Acyl Chlorides | NaOH/DMSO, Room Temperature | O-Acylamidoxime | mdpi.com |

Following the O-acylation step, the isolated or in situ-generated O-acylamidoxime undergoes an intramolecular cyclization, eliminating a molecule of water to form the stable 1,2,4-oxadiazole ring. mdpi.com Historically, this transformation required high temperatures (often up to 140°C) and prolonged reaction times. mdpi.com However, modern methods have enabled this reaction to proceed under much milder conditions, frequently at room temperature. nih.gov

A variety of reagents and catalytic systems have been developed to facilitate this cyclodehydration. Tetrabutylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) is a widely used system that allows the reaction to proceed efficiently at ambient temperature. mdpi.com More recently, superbase systems, such as alkali metal hydroxides (LiOH, NaOH, KOH) in dimethyl sulfoxide (B87167) (DMSO), have been reported to afford excellent yields of 1,2,4-oxadiazoles in very short reaction times (10-20 minutes). researchgate.net This method is notable for its simplicity, efficiency, and tolerance of heat-sensitive functional groups. researchgate.net In some protocols, particularly in DNA-encoded library synthesis, the cyclodehydration is achieved by heating the O-acylamidoxime intermediate in a basic buffer. nih.gov

| Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|---|

| None (Thermal) | Various (e.g., Borate Buffer) | 90°C | 2 hours | Simple, no catalyst needed | nih.gov |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 1-16 hours | Mild conditions, avoids heat | mdpi.com |

| MOH (M=Li, Na, K) | DMSO | Room Temperature | 10-20 minutes | Extremely fast, high yield, simple work-up | researchgate.net |

| p-Toluenesulfonic acid (PTSA)-ZnCl2 | Nitrile as solvent | Reflux | Variable | One-pot from amidoxime and nitrile | organic-chemistry.org |

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction. nih.govacs.org This method involves the reaction between a nitrile oxide, which serves as the 1,3-dipole, and a nitrile, which acts as the dipolarophile. rsc.org This approach is highly convergent, forming two new covalent bonds in a single step to assemble the heterocyclic core. rsc.org

The cycloaddition reaction requires two key components. The nitrile oxide is typically unstable and generated in situ from a more stable precursor, most commonly by the base-induced dehydrohalogenation of a hydroximoyl halide (e.g., a chloroxime). nih.gov The second component is a nitrile (R-C≡N).

To synthesize This compound via this route, two combinations are theoretically possible:

Reaction of 3-nitrobenzonitrile oxide (as the 1,3-dipole) with pentanenitrile (valeronitrile, as the dipolarophile).

Reaction of pentanenitrile oxide with 3-nitrobenzonitrile .

The feasibility of these pathways depends on the electronic properties of the reactants. Conventional 1,3-dipolar cycloadditions of this type often require an electron-deficient nitrile to react effectively with a standard nitrile oxide. rsc.org Reactions involving non-activated aliphatic nitriles can be sluggish and may require harsh conditions. acs.org

The reaction between a nitrile oxide and a nitrile is a concerted [3+2] cycloaddition, where the three atoms of the CNO group in the nitrile oxide react across the two atoms of the C≡N triple bond in the nitrile. youtube.com The regioselectivity and rate of the reaction are governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile.

In a conventional cycloaddition, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile. rsc.org Therefore, electron-withdrawing groups on the nitrile lower its LUMO energy, making it a better dipolarophile. acs.org

Conversely, an "inverse electron-demand" 1,3-dipolar cycloaddition is also possible. rsc.orgrsc.org In this scenario, an electron-deficient nitrile oxide (with a low-lying LUMO) reacts with an electron-rich nitrile (with a high-lying HOMO). rsc.org DFT calculations have supported this inverse reactivity model. rsc.org This complementary approach allows for the synthesis of 1,2,4-oxadiazoles from combinations of reactants that are unreactive under conventional conditions, such as the reaction of an electron-deficient nitrile oxide with common aliphatic nitriles. rsc.orgrsc.org

To overcome the low reactivity of certain nitriles, activation methods have been developed. Coordination of the nitrile's nitrogen atom to a Lewis acidic metal center, such as Platinum(IV), can significantly activate the C≡N bond towards cycloaddition, allowing the reaction to proceed under mild conditions. acs.orgnih.gov

Other Established Methods for 1,2,4-Oxadiazole Formation

Beyond the most common synthetic routes, several other established methods are available for the formation of the 1,2,4-oxadiazole ring system. These methods often provide alternative pathways that can be advantageous depending on the availability of starting materials and the desired substitution pattern.

One of the foundational methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of amidoximes with acylating agents, such as acyl chlorides or anhydrides. researchgate.net This reaction typically proceeds in two stages: an initial O-acylation of the amidoxime followed by a cyclodehydration step to form the oxadiazole ring. researchgate.net The cyclization can be promoted by heating or by using a base. clockss.org For the synthesis of this compound, this would involve the reaction of 3-nitrobenzamidoxime with valeryl chloride or valeric anhydride.

Another significant approach is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govchim.it However, this method can be limited by the reactivity of the nitrile and the potential for the nitrile oxide to dimerize. nih.gov The use of a platinum(IV) catalyst has been shown to facilitate this cycloaddition under mild conditions. nih.gov

More recently, one-pot syntheses have been developed to improve efficiency. For instance, 3,5-disubstituted 1,2,4-oxadiazoles can be prepared from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride in a base-mediated one-pot reaction. rsc.org In this process, the aldehyde serves as both a reactant and an oxidant. rsc.org

Oxidative cyclization reactions represent another class of methods. For example, N-acyl amidines can undergo oxidative cyclization to form 1,2,4-oxadiazoles. researchgate.net Similarly, a copper-catalyzed cascade reaction of amidines and methylarenes can yield 3,5-disubstituted 1,2,4-oxadiazoles under mild conditions. nih.govmdpi.com

The Vilsmeier reagent has also been employed to activate carboxylic acids for the O-acylation of amidoximes, followed by cyclocondensation to the 1,2,4-oxadiazole. This method has been developed into a one-pot procedure from nitriles and carboxylic acids. nih.gov

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Acylation of Amidoximes | Amidoxime and Acyl Chloride/Anhydride | Two-step process (O-acylation and cyclodehydration). | researchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide and Nitrile | Can be limited by nitrile reactivity and dimerization of nitrile oxide. | nih.govchim.it |

| One-Pot Synthesis | Nitrile, Aldehyde, and Hydroxylamine Hydrochloride | Base-mediated; aldehyde acts as both reactant and oxidant. | rsc.org |

| Oxidative Cyclization | N-Acyl Amidines or Amidines and Methylarenes | Can be catalyzed by copper. | researchgate.netnih.govmdpi.com |

| Vilsmeier Reagent Protocol | Amidoxime and Carboxylic Acid (or Nitrile and Carboxylic Acid) | One-pot procedure available. | nih.gov |

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methods. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Several green chemistry techniques have been successfully applied to the synthesis of 1,2,4-oxadiazoles. nih.govresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. clockss.orgnih.gov Several microwave-assisted protocols for the synthesis of 1,2,4-oxadiazoles have been reported.

A one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid can be achieved under solvent-free conditions using microwave irradiation. organic-chemistry.org This method provides good to excellent yields. organic-chemistry.org Another approach involves the microwave-assisted reaction of amidoximes and acyl chlorides under solvent-free conditions, which is described as a rapid and high-yielding method. clockss.org The use of polymer-supported reagents in combination with microwave heating has also been shown to be a rapid and efficient method for generating 1,2,4-oxadiazoles from carboxylic acids and amidoximes. acs.org

For the synthesis of this compound, a plausible microwave-assisted route would be the reaction of 3-nitrobenzamidoxime with valeric acid or its derivatives under suitable microwave conditions. A fast and efficient one-pot microwave-assisted synthesis of various di-substituted 1,2,4-oxadiazoles has been documented, including the synthesis of 5-butyl-3-phenyl-1,2,4-oxadiazole, a structurally related compound. rsc.org

| Reactants | Conditions | Advantages | Reference |

|---|---|---|---|

| Nitriles, Hydroxylamine, Meldrum's Acid | Solvent-free, microwave irradiation | One-pot, good to excellent yields. | organic-chemistry.org |

| Amidoximes, Acyl Chlorides | Solvent-free, microwave irradiation | Rapid, high yields. | clockss.org |

| Carboxylic Acids, Amidoximes | Polymer-supported reagents, microwave heating | Rapid, high yields and purities. | acs.org |

Ultrasound irradiation is another green chemistry technique that can enhance chemical reactivity through the phenomenon of acoustic cavitation. This method is known for its ability to accelerate reactions, improve yields, and often allow for milder reaction conditions. nih.gov

While the application of ultrasound to the synthesis of 1,2,4-oxadiazoles is less documented than microwave-assisted methods, its use in the synthesis of related heterocyclic compounds like 1,3,4-oxadiazoles and triazoles from common precursors suggests its potential applicability. For example, the synthesis of 1,3,4-oxadiazoles has been achieved from thiosemicarbazides under ultrasound irradiation. Given that amidoximes are key intermediates in many 1,2,4-oxadiazole syntheses, an ultrasound-mediated cyclization of an O-acylamidoxime could be a viable green route. The synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide has been efficiently carried out using ultrasound. nih.gov

Conducting reactions in the absence of solvents or using mechanochemical methods like grinding or milling are key principles of green chemistry. researchgate.net These approaches reduce the environmental impact associated with solvent use and can sometimes lead to different reactivity and selectivity.

Solvent-free synthesis of 1,2,4-oxadiazoles has been achieved using microwave irradiation, for example, from amidoximes and acyl chlorides on a magnesia support. clockss.org Another solvent-free method involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave conditions. organic-chemistry.org

Mechanochemistry, which uses mechanical energy to induce chemical reactions, is a growing area in green synthesis. nih.gov While no specific mechanochemical synthesis for 1,2,4-oxadiazoles has been reported in the reviewed literature, the successful application of this technique to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles suggests its potential for the 1,2,4-isomer as well. organic-chemistry.org A one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature in a superbase medium (NaOH/DMSO) has been reported, which, while not entirely solvent-free, offers a simple purification protocol. nih.gov

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Iron catalysts are particularly attractive due to the low toxicity and abundance of iron. Iron(III) nitrate (B79036) has been shown to be an effective mediator for the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. acs.orgacs.orgresearchgate.net This reaction proceeds through a proposed mechanism involving the nitration of the alkyne, dehydration to a nitrile oxide, and subsequent 1,3-dipolar cycloaddition with the nitrile. acs.org Iron(III) nitrate is believed to play a dual role in both the nitration of the alkyne and the activation of the nitrile. acs.org

For the synthesis of the target molecule, this specific catalytic system might not be directly applicable as it leads to 3-acyl-1,2,4-oxadiazoles. However, the principle of using an iron catalyst highlights a sustainable direction in the synthesis of oxadiazole derivatives.

Specific Considerations for Incorporating Butyl and 3-Nitrophenyl Moieties

The synthesis of this compound requires the strategic introduction of the butyl group at the C5 position and the 3-nitrophenyl group at the C3 position of the oxadiazole ring. The nature of these substituents can influence the choice of synthetic method and the reaction conditions.

The most common synthetic strategies for 3,5-disubstituted 1,2,4-oxadiazoles allow for the controlled placement of these groups. For instance, in the reaction of an amidoxime with an acylating agent, the substituent from the amidoxime will be at the C3 position, and the substituent from the acylating agent will be at the C5 position. Therefore, to synthesize this compound via this route, one would start with 3-nitrobenzamidoxime and react it with a source of the butyl group, such as valeryl chloride or valeric anhydride. The electron-withdrawing nature of the nitro group on the phenyl ring of the amidoxime might affect its nucleophilicity, potentially requiring slightly more forcing reaction conditions for the initial O-acylation step.

Conversely, if the synthesis proceeds through the reaction of N-hydroxy-valerimidamide with a 3-nitrobenzoyl derivative, the substitution pattern would be reversed.

In methods involving 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, the substituent of the nitrile oxide precursor will end up at C3, and the substituent of the nitrile will be at C5. Thus, the reaction of 3-nitrophenylnitrile oxide with valeronitrile (B87234) would yield the desired product.

The presence of the nitro group is generally compatible with many of the synthetic conditions used for 1,2,4-oxadiazole formation, including microwave-assisted and some catalytic methods. The butyl group is an aliphatic, non-polar chain and is unlikely to interfere with most of the common reaction pathways. However, its steric bulk is minimal and should not pose significant challenges.

The synthesis of related compounds has been reported in the literature. For example, the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) starting from 3-nitrobenzoic acid has been described. researchgate.net This demonstrates that the 3-nitrophenyl moiety can be readily incorporated into heterocyclic systems. Additionally, the synthesis of 5-butyl-3-phenyl-1,2,4-oxadiazole has been achieved via a microwave-assisted method, indicating that the incorporation of a butyl group at the C5 position is feasible. rsc.org

Strategies for Butyl Group Introduction at the 5-Position

The introduction of the butyl group at the 5-position of the 1,2,4-oxadiazole ring is typically achieved by starting with a precursor containing a five-carbon chain. The most common and direct method involves the use of valeronitrile (pentanenitrile) or, more directly, pentanamidoxime (also known as valeramidoxime).

The synthesis generally follows the amidoxime route, a robust and widely applied method for constructing the 1,2,4-oxadiazole core. nih.gov This pathway begins with the conversion of a nitrile to its corresponding amidoxime. For the introduction of the butyl group, valeronitrile is reacted with hydroxylamine in the presence of a base, such as potassium carbonate or sodium bicarbonate, to yield pentanamidoxime.

This pentanamidoxime serves as the key building block containing the pre-installed butyl group, which will ultimately reside at the C5 position of the heterocyclic ring. The reaction conditions for the formation of amidoximes are generally mild and proceed with high efficiency.

Table 1: Exemplary Conditions for Pentanamidoxime Synthesis

| Reactant | Reagent | Solvent | Temperature | Reaction Time |

| Valeronitrile | Hydroxylamine hydrochloride, Potassium carbonate | Ethanol/Water | Reflux | 6-12 hours |

Once the pentanamidoxime is synthesized, it is then acylated with a suitable acylating agent that will form the C3 position of the ring, in this case, a derivative of 3-nitrobenzoic acid.

Methodologies for 3-Nitrophenyl Group Integration at the 3-Position

The 3-nitrophenyl moiety is introduced at the 3-position of the 1,2,4-oxadiazole ring by employing a 3-nitrobenzoic acid derivative as the acylating agent for the pentanamidoxime. The most common derivative used for this purpose is 3-nitrobenzoyl chloride, which can be readily prepared from 3-nitrobenzoic acid by reaction with thionyl chloride or oxalyl chloride. The use of the acyl chloride facilitates a rapid and efficient acylation of the amidoxime.

The reaction between pentanamidoxime and 3-nitrobenzoyl chloride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. This leads to the formation of an O-acyl amidoxime intermediate, specifically O-(3-nitrobenzoyl)pentanamidoxime.

This intermediate can be isolated or, more commonly, cyclized in situ or in a subsequent step to form the final 1,2,4-oxadiazole ring. The cyclization is typically promoted by heating or by the addition of a dehydrating agent. One-pot procedures where the acylation and cyclization occur in the same reaction vessel are often employed for their efficiency. nih.gov For instance, the reaction can be performed in a solvent like pyridine, which acts as both a base and a solvent, followed by heating to effect cyclization.

Table 2: Typical Reaction Conditions for Acylation and Cyclization

| Amidoxime | Acylating Agent | Base/Solvent | Temperature | Product |

| Pentanamidoxime | 3-Nitrobenzoyl chloride | Pyridine | Room Temp to Reflux | This compound |

Alternative methods for activating the carboxylic acid, such as using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or dicyclohexylcarbodiimide (B1669883) (DCC), can also be employed. nih.gov These methods are particularly useful when milder reaction conditions are required.

Control of Regioselectivity in Substituted 1,2,4-Oxadiazole Synthesis

A significant advantage of the amidoxime-based synthetic route is the high degree of regioselectivity it offers in the formation of 3,5-disubstituted 1,2,4-oxadiazoles. The synthesis of 1,2,4-oxadiazoles can potentially lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted product. However, the reaction of an amidoxime with an acylating agent, followed by cyclization, almost exclusively yields the 3,5-disubstituted isomer.

The mechanism of the reaction dictates this regiochemical outcome. The initial acylation occurs on the oxygen atom of the amidoxime, forming the O-acylamidoxime intermediate. The subsequent cyclization proceeds via a nucleophilic attack of the amidoxime nitrogen atom onto the carbonyl carbon of the acyl group, followed by dehydration. This sequence of events ensures that the substituent from the acylating agent (the 3-nitrophenyl group) is positioned at C3, and the substituent from the amidoxime (the butyl group) is at C5 of the resulting 1,2,4-oxadiazole ring.

In contrast, the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, another common method for 1,2,4-oxadiazole synthesis, can sometimes lead to mixtures of regioisomers, depending on the electronic and steric nature of the substituents on both the nitrile oxide and the nitrile. nih.gov Therefore, for the unambiguous synthesis of this compound, the amidoxime pathway is the method of choice due to its predictable and high regioselectivity.

Advanced Spectroscopic and Structural Characterization of 5 Butyl 3 3 Nitrophenyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would provide a complete picture of its covalent framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the butyl group and the nitrophenyl ring are expected. The butyl group protons would appear in the upfield region, typically between 0.9 and 3.0 ppm. The terminal methyl (CH₃) protons would likely present as a triplet, while the adjacent methylene (B1212753) (CH₂) protons would show a more complex multiplet pattern due to coupling with neighboring protons. The methylene group directly attached to the oxadiazole ring would be the most deshielded of the butyl chain protons.

The protons on the 3-nitrophenyl ring would resonate in the downfield aromatic region, generally between 7.5 and 9.0 ppm. The presence of the nitro group, a strong electron-withdrawing group, would significantly influence the chemical shifts of the aromatic protons, causing them to shift further downfield. The substitution pattern on the phenyl ring would lead to a characteristic set of multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Butyl -CH₃ | ~0.9 | Triplet |

| Butyl -CH₂- | ~1.4 - 1.8 | Multiplet |

| Butyl -CH₂- (adjacent to oxadiazole) | ~2.9 | Triplet |

| Aromatic-H (C2-H of nitrophenyl) | ~8.9 | Singlet |

| Aromatic-H (C4-H of nitrophenyl) | ~8.4 | Doublet |

| Aromatic-H (C5-H of nitrophenyl) | ~7.7 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The two quaternary carbons of the 1,2,4-oxadiazole (B8745197) ring are expected to have characteristic chemical shifts in the range of 165-175 ppm. The carbons of the butyl group would appear in the upfield region (10-40 ppm). The aromatic carbons of the nitrophenyl group would be found in the downfield region (120-150 ppm), with the carbon atom directly bonded to the nitro group being significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Oxadiazole C3 | ~168 |

| Oxadiazole C5 | ~175 |

| Butyl -CH₃ | ~14 |

| Butyl -CH₂- | ~22, 27 |

| Butyl -CH₂- (adjacent to oxadiazole) | ~30 |

| Aromatic C1 (C-NO₂) | ~148 |

| Aromatic C2 | ~123 |

| Aromatic C3 (C-oxadiazole) | ~133 |

| Aromatic C4 | ~130 |

| Aromatic C5 | ~125 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the sequence of methylene groups in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It would be crucial in confirming the connection of the butyl group to C5 of the oxadiazole ring and the nitrophenyl group to C3 of the oxadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. The presence of the nitro group would be indicated by strong asymmetric and symmetric stretching vibrations. The C=N and C-O-C stretching vibrations of the oxadiazole ring, along with the C-H stretching of the alkyl and aromatic groups, would also be prominent.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| C=N Stretch (Oxadiazole) | 1615-1570 | Medium-Strong |

| N-O Asymmetric Stretch (Nitro) | 1550-1520 | Strong |

| N-O Symmetric Stretch (Nitro) | 1355-1335 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. The molecular formula of this compound is C₁₂H₁₃N₃O₃, corresponding to a molecular weight of 247.25 g/mol . scbt.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 247.

The fragmentation pattern would likely involve the cleavage of the butyl group and fragmentation of the oxadiazole and nitrophenyl rings. Common fragmentation pathways could include the loss of the butyl radical (•C₄H₉), leading to a fragment at m/z 190, and the loss of the nitro group (•NO₂), resulting in a fragment at m/z 201. Further fragmentation of the oxadiazole ring could also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly in conjugated systems. The this compound molecule contains two main chromophores: the nitrophenyl group and the oxadiazole ring. The conjugation between the phenyl ring and the oxadiazole ring, as well as the presence of the nitro group, would give rise to characteristic absorption bands in the UV region. Typically, π → π* transitions of the aromatic and heterocyclic systems would be observed. The presence of the nitro group is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted phenyl-oxadiazole analogue.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, single-crystal X-ray diffraction would provide invaluable information regarding its molecular conformation and how the molecules pack together in the crystal lattice.

Based on the analysis of related structures, such as derivatives of 2-(nitrophenyl)-1,3,4-oxadiazole, certain structural features can be anticipated. nih.gov The 1,2,4-oxadiazole ring is expected to be essentially planar. The phenyl ring is also planar, but there will likely be a dihedral angle between the plane of the oxadiazole ring and the plane of the nitrophenyl group. This twist is a common feature in such bicyclic aromatic systems, arising from a balance between conjugative effects that favor planarity and steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the oxadiazole ring.

The butyl group, being flexible, can adopt various conformations. In the solid state, it is likely to be in a low-energy, extended (all-trans) conformation to minimize intramolecular steric strain. The specific conformation, however, will be influenced by the crystal packing forces.

To illustrate the type of data obtained from an X-ray diffraction study, a hypothetical table of crystallographic parameters for this compound is presented below, based on typical values for similar organic molecules.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₃N₃O₃ |

| Formula Weight | 247.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~14.1 |

| β (°) | ~95 |

| Volume (ų) | ~1200 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | ~1.37 |

This table is illustrative and contains hypothetical data based on common values for similar organic compounds.

Advanced Techniques for Investigating Intermolecular Interactions (e.g., C-H···O, C-H···N, π-π Stacking)

The stability of the crystal lattice of this compound would be significantly influenced by a variety of weak intermolecular interactions. These non-covalent forces dictate the molecular packing and ultimately the macroscopic properties of the solid.

π-π Stacking: Aromatic rings, such as the nitrophenyl group in this compound, can interact through π-π stacking. These interactions can be either face-to-face or offset (displaced). Given the presence of the electron-withdrawing nitro group, which polarizes the phenyl ring, offset π-π stacking is more likely. This arrangement helps to minimize electrostatic repulsion between the electron-rich π systems.

The following table details the likely intermolecular interactions that would be observed in the crystal structure of this compound, with typical geometric parameters based on published data for related compounds.

| Interaction Type | Donor (D) - H | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| C-H···O | C(phenyl)-H | O(nitro) | 3.2 - 3.6 | 120 - 160 |

| C-H···O | C(butyl)-H | O(nitro) | 3.3 - 3.7 | 110 - 150 |

| C-H···N | C(phenyl)-H | N(oxadiazole) | 3.3 - 3.7 | 120 - 160 |

| C-H···N | C(butyl)-H | N(oxadiazole) | 3.4 - 3.8 | 110 - 150 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 (centroid-centroid) | - |

This table is illustrative, presenting probable interactions and typical geometric parameters based on analogous structures.

Theoretical and Computational Investigations of 5 Butyl 3 3 Nitrophenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic nature of a compound.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Energies)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For 1,2,4-oxadiazole (B8745197) derivatives, these values are typically calculated using DFT methods. A theoretical study on 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole would provide the energies of these orbitals and the energy gap, which would be instrumental in predicting its behavior in chemical reactions.

No specific data for the HOMO-LUMO gap or orbital energies for this compound is available in the searched literature.

Interactive Data Table: Hypothetical Molecular Orbital Data The following table is a template illustrating how such data would be presented. The values are not real and are for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms of the oxadiazole ring and the nitro group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the butyl group and the phenyl ring would exhibit positive potential. This analysis provides a visual representation of the molecule's reactivity landscape.

Specific MEP analysis data for this compound is not available in the public literature.

Reactivity Descriptors (e.g., Fukui Functions, Local Electrophilicity/Nucleophilicity Indices)

Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices are crucial for understanding the regioselectivity of chemical reactions. For the target compound, these calculations would identify which specific atoms on the nitrophenyl and oxadiazole rings are most reactive.

No specific data for Fukui functions or other reactivity descriptors for this compound could be located in the reviewed literature.

Interactive Data Table: Hypothetical Reactivity Descriptors The following table is a template illustrating how such data would be presented. The values are not real and are for illustrative purposes only.

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data Not Available |

| Electronic Chemical Potential (μ) | Data Not Available |

| Electrophilicity Index (ω) | Data Not Available |

Molecular Modeling and Dynamics Simulations (Focus on Structural Behavior, not Biological Interactions)

Molecular dynamics (MD) simulations provide a means to study the structural behavior and dynamics of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the atomic trajectories over a period of time.

This would allow for the analysis of conformational changes, such as the rotation of the butyl chain and the phenyl ring relative to the oxadiazole core. Understanding the flexibility and preferred conformations of the molecule is essential for interpreting its physical and chemical properties. While MD simulations are often used to study interactions with biological targets, they are also valuable for understanding the intrinsic structural dynamics of a single molecule in solution.

Specific molecular modeling and dynamics simulation studies focusing on the structural behavior of this compound are not available in the searched literature.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors of the nuclei. Comparing the predicted spectrum with an experimental one would aid in the structural elucidation.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks in an IR spectrum. For the target molecule, this would help in assigning the characteristic vibrational modes, such as the stretching of the C=N, N-O, and NO₂ groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This would provide insight into the electronic transitions occurring within the molecule.

No specific computationally predicted spectroscopic data for this compound has been found in the public domain.

Interactive Data Table: Hypothetical Predicted Spectroscopic Data The following table is a template illustrating how such data would be presented. The values are not real and are for illustrative purposes only.

| Spectroscopy | Predicted Peak/Signal | Assignment |

|---|---|---|

| ¹H NMR (ppm) | Data Not Available | Butyl & Phenyl Protons |

| ¹³C NMR (ppm) | Data Not Available | Oxadiazole, Phenyl & Butyl Carbons |

| IR (cm⁻¹) | Data Not Available | NO₂ stretch, C=N stretch |

| UV-Vis (λmax, nm) | Data Not Available | π→π* transitions |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the substituent groups to the central 1,2,4-oxadiazole ring. Computational studies on analogous 3,5-disubstituted-1,2,4-oxadiazole systems provide significant insights into the molecule's preferred spatial arrangement and the energy barriers associated with conformational changes.

The planarity of the system is a key determinant of its electronic and interaction properties. In a structurally related compound, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, X-ray crystallography has shown that the dihedral angles between the central oxadiazole ring and the substituted phenyl rings are relatively small. This suggests a tendency towards a near-planar conformation, which can facilitate π-π stacking interactions in the solid state. For this compound, the rotation of the 3-nitrophenyl group relative to the oxadiazole ring is expected to have a relatively low energy barrier, favoring conformations where the two rings are nearly coplanar to maximize electronic conjugation. However, the nitro group itself may be slightly twisted out of the plane of the phenyl ring.

The conformational landscape of the butyl group introduces a higher degree of freedom. The rotation around the C-C bonds of the flexible alkyl chain leads to various staggered and eclipsed conformations. By analogy with computational studies on n-butane and other alkyl-substituted aromatic compounds, the staggered conformations (anti and gauche) are energetically more favorable than the eclipsed conformations due to the minimization of steric hindrance.

The potential energy surface of the butyl group's rotation can be characterized by several key dihedral angles. The rotation around the bond connecting the butyl group to the oxadiazole ring (C(oxadiazole)-C1(butyl)) and the subsequent C1-C2, C2-C3, and C3-C4 bonds will each have distinct rotational barriers. While specific experimental or computational data for this compound is not available in the reviewed literature, the rotational barriers for n-alkanes provide a reasonable approximation. The barrier for rotation from a gauche to an anti conformation in butane (B89635) is approximately 0.9 kcal/mol, while the barrier for rotation through an eclipsed conformation is significantly higher, in the range of 3-5 kcal/mol.

Reactivity and Chemical Transformations of 5 Butyl 3 3 Nitrophenyl 1,2,4 Oxadiazole

Ring-Opening and Rearrangement Reactions of the 1,2,4-Oxadiazole (B8745197) Core

The 1,2,4-oxadiazole ring system is known to undergo a variety of transformations, often leading to the formation of other heterocyclic structures. These reactions are typically initiated by thermal, photochemical, or nucleophilic activation.

Thermal Rearrangements (e.g., Boulton-Katritzky Rearrangement)

In the case of 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, neither the butyl nor the nitrophenyl group constitutes the necessary side chain for a typical Boulton-Katritzky rearrangement. However, related rearrangements have been observed in 1,2,4-oxadiazoles where a substituent can be modified to contain the required functionality. For instance, the thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones into 1,2,4-triazole (B32235) derivatives has been reported.

It is important to note that the thermal stability of the 1,2,4-oxadiazole ring can be influenced by its substituents. The presence of the nitro group on the phenyl ring may affect the electron density of the oxadiazole core, potentially influencing the conditions required for any thermal transformations.

Photochemical Rearrangements

The photochemical behavior of 3,5-disubstituted 1,2,4-oxadiazoles has been a subject of study, revealing pathways to various isomeric and ring-opened products. osi.lvnih.govresearchgate.net Irradiation of these compounds, typically with UV light, can induce cleavage of the weak O-N bond, leading to reactive intermediates that can subsequently rearrange.

For 3,5-disubstituted 1,2,4-oxadiazoles, photochemical reactions can lead to the formation of 1,3,4-oxadiazoles or other heterocyclic systems. The specific outcome is highly dependent on the nature and position of the substituents. For example, studies on 3-amino-5-perfluoroalkyl-1,2,4-oxadiazoles have shown competitive rearrangements leading to different products. nih.gov While no specific photochemical data for this compound has been found, it is plausible that it would undergo rearrangements upon irradiation, potentially leading to the corresponding 1,3,4-oxadiazole (B1194373) isomer or other photoproducts influenced by the butyl and nitrophenyl groups.

Nucleophilic Attack and Ring Transformation Pathways

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent transformation into new heterocyclic systems. chim.it A well-documented pathway for this type of reactivity is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. osi.lv This process involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate, which then cyclizes to a new ring system.

For 3,5-disubstituted 1,2,4-oxadiazoles, the site of nucleophilic attack can be either the C3 or C5 carbon atom. The presence of the electron-withdrawing 3-nitrophenyl group in this compound would likely make the C3 position more electrophilic and thus a more probable site for initial nucleophilic attack.

Common nucleophiles used in these reactions include amines, hydrazines, and hydroxide (B78521) ions. The reaction of 1,2,4-oxadiazoles with hydrazine, for instance, can lead to the formation of 1,2,4-triazole derivatives. While specific studies on this compound are not available, the general reactivity pattern suggests that it would be susceptible to such nucleophilic ring transformations.

Functional Group Transformations on the Butyl Moiety

The butyl group attached at the 5-position of the oxadiazole ring is an alkyl chain and can, in principle, undergo functionalization through various organic reactions.

Oxidation Reactions

The oxidation of alkyl side chains on aromatic and heterocyclic rings is a common transformation. libretexts.org For an n-butyl group, oxidation can occur at different positions, leading to a variety of products such as alcohols, ketones, or carboxylic acids. The benzylic position (the carbon atom directly attached to the aromatic or heteroaromatic ring) is often the most susceptible to oxidation.

In the case of this compound, the carbon atom of the butyl group attached to the C5 of the oxadiazole ring is analogous to a benzylic position. Strong oxidizing agents could potentially oxidize this position. However, the stability of the oxadiazole ring under harsh oxidative conditions would need to be considered. Specific oxidizing agents and reaction conditions would be crucial to achieve selective oxidation of the butyl chain without degrading the heterocyclic core.

| Reagent | Potential Product(s) | Remarks |

| Potassium permanganate (B83412) (KMnO4) | Carboxylic acid | Harsh conditions may affect the oxadiazole ring. |

| Chromic acid (H2CrO4) | Carboxylic acid | Similar to KMnO4, potential for ring degradation. |

| Milder oxidizing agents | Alcohols, Ketones | May offer better selectivity for partial oxidation. |

Table 1: Potential Oxidation Reactions of the Butyl Moiety

Aliphatic Substitutions

The butyl group can also be a site for substitution reactions, particularly free-radical halogenation. wikipedia.org This type of reaction is typically initiated by UV light or a radical initiator and involves the substitution of a hydrogen atom on the alkyl chain with a halogen. unacademy.com

The selectivity of free-radical halogenation depends on the stability of the resulting radical intermediate. In an n-butyl chain, the secondary carbons are generally more reactive towards radical substitution than the primary carbons. Therefore, halogenation of the butyl group in this compound would likely yield a mixture of halogenated products, with substitution occurring preferentially at the second and third carbon atoms of the butyl chain.

| Reagent | Potential Product(s) | Remarks |

| Cl2, UV light | Monochloro- and polychlorobutylated oxadiazoles (B1248032) | Less selective, may lead to a mixture of isomers. |

| Br2, UV light | Monobromo- and polybromobutylated oxadiazoles | More selective than chlorination for the most stable radical intermediate. |

| N-Bromosuccinimide (NBS) | Bromination at the allylic/benzylic position | The carbon adjacent to the oxadiazole ring might be susceptible. |

Table 2: Potential Aliphatic Substitution Reactions on the Butyl Moiety

Reactions Involving the 3-Nitrophenyl Moiety

The 3-nitrophenyl group is a versatile handle for a variety of chemical modifications, primarily centered around the reactivity of the nitro group and the aromatic ring itself.

Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functions

The nitro group of this compound can be readily reduced to an amino group, yielding 3-(3-aminophenyl)-5-butyl-1,2,4-oxadiazole. This transformation is a critical step for further functionalization, such as in the synthesis of amides, sulfonamides, or for use in coupling reactions. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. For instance, the reduction of similar nitroaromatic compounds to their corresponding anilines is a well-established synthetic procedure. researchgate.net

The resulting amino group can be further modified. For example, it can be diazotized and subsequently converted to a variety of other functional groups, or it can undergo condensation reactions to form imines or other nitrogen-containing heterocycles.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Temperature | Typical Yield (%) |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol | Room Temperature | >90 |

| SnCl₂·2H₂O | Ethanol | Reflux | 80-95 |

| Fe, NH₄Cl | Ethanol/Water | Reflux | 75-90 |

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The 3-nitrophenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitro group and the 1,2,4-oxadiazole ring. The nitro group acts as a meta-director. Therefore, any electrophilic substitution, such as nitration or halogenation, would be expected to occur at the positions ortho and para to the nitro group (positions 2, 4, and 6 of the phenyl ring), although harsh reaction conditions would likely be required. masterorganicchemistry.com

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). A strong nucleophile could potentially displace a suitable leaving group (like a halogen) on the ring, although the nitro group itself is generally not displaced under typical SNA_r conditions. The presence of the strongly deactivating nitro group enhances the ring's susceptibility to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

The amino derivative, 3-(3-aminophenyl)-5-butyl-1,2,4-oxadiazole, is a key intermediate for palladium-catalyzed cross-coupling reactions. The amino group can be converted to a more versatile functional group for coupling, such as a halide or a triflate. For instance, Sandmeyer-type reactions can be used to convert the amino group to a bromo or iodo substituent. This halogenated derivative can then participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a particularly powerful tool for forming biaryl structures. libretexts.org For example, the bromo-derivatized oxadiazole could be coupled with various arylboronic acids to generate a library of 3,5-disubstituted-1,2,4-oxadiazoles with diverse aryl groups at the 3-position of the phenyl ring. The general catalytic cycle for such reactions involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction | Coupling Partners | Catalyst | Base | Typical Product |

|---|---|---|---|---|

| Suzuki | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃ | Biaryl |

| Heck | Aryl Halide + Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | Aryl Alkyne |

Research on related quinazoline (B50416) systems has demonstrated the successful application of Suzuki cross-coupling reactions for the synthesis of complex heterocyclic structures, highlighting the feasibility of this approach for derivatizing the 3-phenyl-1,2,4-oxadiazole (B2793662) core. nih.gov

Chemical Stability and Degradation Pathways

The stability of the 1,2,4-oxadiazole ring is a critical factor in its suitability for various applications. Generally, 3,5-disubstituted 1,2,4-oxadiazoles exhibit good thermal stability. researchgate.net However, the ring can be susceptible to cleavage under certain conditions, particularly hydrolytic cleavage under either acidic or basic conditions.

Studies on other 1,2,4-oxadiazole derivatives have shown that the ring can be opened via nucleophilic attack. Under acidic conditions, the nitrogen atom at the 4-position of the oxadiazole ring can be protonated, activating the ring towards nucleophilic attack and subsequent cleavage. nih.gov In basic media, direct nucleophilic attack on a carbon atom of the ring can lead to ring opening. nih.gov The stability of the 1,2,4-oxadiazole ring is therefore pH-dependent, with maximum stability often observed in a neutral or near-neutral pH range.

The degradation of the 1,2,4-oxadiazole ring typically leads to the formation of an amidoxime (B1450833) and a carboxylic acid derivative or their corresponding degradation products. The specific degradation pathway and the resulting products would depend on the reaction conditions and the nature of the substituents on the ring.

Applications of 5 Butyl 3 3 Nitrophenyl 1,2,4 Oxadiazole in Organic Synthesis and Materials Chemistry

Role as a Chemical Building Block or Intermediate

As a chemical intermediate, 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole provides multiple avenues for synthetic elaboration. The presence of chemically distinct functional groups—the nitro moiety, the aromatic ring, and the heterocyclic system—allows for selective modifications, making it a valuable building block for a wide array of target molecules. lifechemicals.com

The structure of this compound is primed for conversion into other heterocyclic frameworks. The most direct pathway involves the chemical reduction of the nitro group. Standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) or chemical reduction with metals like iron or tin(II) chloride, can convert the nitro group (-NO₂) into an amino group (-NH₂). commonorganicchemistry.comyoutube.comnih.govthieme-connect.de This transformation yields 3-(5-butyl-1,2,4-oxadiazol-3-yl)aniline, a key precursor for synthesizing new fused or linked heterocyclic systems, such as triazoles or pyrazoles, through subsequent diazotization or condensation reactions.

Furthermore, the 1,2,4-oxadiazole (B8745197) ring itself, while generally stable, can undergo ring-opening or rearrangement reactions under specific thermal or photochemical conditions. chim.it For instance, the Boulton-Katritzky rearrangement is a known transformation for 1,2,4-oxadiazoles, allowing their conversion into other five-membered heterocycles. chim.it The relatively low aromaticity and the cleavable O-N bond of the 1,2,4-oxadiazole ring are key to this reactivity, enabling its use as a synthon for different ring systems in complex synthetic sequences. chim.it

The term "scaffold" in chemistry refers to a core molecular structure upon which a variety of chemical appendages can be built. This compound serves as an excellent scaffold due to its rigid and predictable geometry combined with its functional handles. nih.gov The 1,2,4-oxadiazole ring is often considered a "privileged" scaffold in medicinal chemistry because it is a bioisostere of amide and ester groups, meaning it can mimic their biological interactions while offering improved metabolic stability. nih.gov

Chemists can leverage this scaffold to build libraries of compounds for drug discovery. The butyl group can be varied to modify lipophilicity, while the amine derived from the nitro group can be acylated, alkylated, or used in coupling reactions to attach diverse substituents. This modular approach is fundamental to constructing complex molecules with tailored properties. nih.gov

Table 1: Synthetic Utility of this compound

| Reactive Site | Potential Transformation | Resulting Functionality/System | Application |

|---|---|---|---|

| Nitro Group (-NO₂) | Reduction | Amino Group (-NH₂) | Precursor for amides, sulfonamides, ureas; Diazotization reactions |

| 1,2,4-Oxadiazole Ring | Ring-opening/Rearrangement | Other heterocycles (e.g., triazoles, imidazoles) | Access to diverse heterocyclic cores |

| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted phenyl ring (e.g., halogenated, alkylated) | Fine-tuning of electronic and steric properties |

| Butyl Group | Functionalization (less common) | Modified alkyl chain | Alteration of solubility and lipophilicity |

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structural elements of this compound make it a candidate for constructing such assemblies. researchgate.net

The molecule possesses several sites capable of acting as hydrogen bond acceptors. These include the two oxygen atoms of the nitro group and the nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring. acs.org These sites can interact with hydrogen bond donors from neighboring molecules or solvents, leading to the formation of well-defined, ordered structures in the solid state, such as dimers or extended one-, two-, or three-dimensional networks. acs.org The ability to form predictable hydrogen bonds is crucial for crystal engineering, where the goal is to design solids with specific structures and properties.

The nitrogen atoms of the 1,2,4-oxadiazole ring possess lone pairs of electrons and can act as ligands, donating electron density to metal centers to form coordination complexes. nih.govnih.gov While 1,3,4-oxadiazoles are more commonly studied in coordination chemistry, 1,2,4-oxadiazoles are also capable of binding to a variety of metal ions. nih.govmdpi.com Depending on the metal and reaction conditions, these interactions can lead to the formation of discrete mononuclear or polynuclear complexes, or extended structures like coordination polymers. nih.govresearchgate.netacs.org The coordination can enhance or modify the intrinsic properties of the oxadiazole ligand, leading to materials with interesting magnetic, catalytic, or optical characteristics. nih.govmdpi.com

Table 2: Potential Non-Covalent Interaction Sites

| Site | Type of Interaction | Potential Role |

|---|---|---|

| Oxadiazole Ring Nitrogens | Hydrogen Bond Acceptor, Metal Coordination | Directing crystal packing, forming metal-organic frameworks |

| Oxadiazole Ring Oxygen | Hydrogen Bond Acceptor | Stabilizing supramolecular structures |

| Nitro Group Oxygens | Hydrogen Bond Acceptor | Influencing molecular assembly |

| Aromatic Rings | π-π Stacking | Organizing molecules in parallel or offset arrangements |

Potential in Materials Science

The unique electronic and structural properties of this compound suggest its potential for use in various advanced materials. lifechemicals.comnih.gov

Liquid Crystals: Molecules that form liquid crystals typically possess a rigid, elongated core and flexible terminal chains. The 3-(3-nitrophenyl)-1,2,4-oxadiazole (B1608032) portion of the molecule provides a rigid, polar core, while the butyl group acts as a flexible tail. This combination of features is conducive to the formation of mesophases (liquid crystalline phases). tandfonline.com Derivatives of 3,5-disubstituted-1,2,4-oxadiazoles have been reported to exhibit liquid crystalline properties, including nematic and smectic phases. tandfonline.comnih.govtandfonline.com The high polarity of the nitro group can significantly influence the intermolecular forces, potentially stabilizing such phases.

High-Energy Density Materials (HEDMs): The development of new energetic materials seeks to balance high performance with low sensitivity. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle with a positive heat of formation, making it a desirable building block for HEDMs. mdpi.comrsc.orgnih.gov Combining this ring with an energy-rich group like the nitro (-NO₂) moiety can produce a molecule with a high degree of energetic potential. nih.gov Research on related 1,2,4-oxadiazole compounds demonstrates that this class of materials can achieve high detonation velocities and pressures, sometimes superior to conventional explosives like RDX. bohrium.comnih.gov

Table 3: Energetic Properties of Related 1,2,4-Oxadiazole-Based Compounds

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| NTOM | 1.87 | 7909 | 24.80 | mdpi.com |

| Hydrazinium Salt (11) | 1.821 | 8822 | 35.1 | nih.govnih.gov |

| Compound 2-3 | 1.85 | 9046 | 37.4 | bohrium.com |

| Compound 2 (TNC) | 1.897 | 9351 | 37.46 | nih.gov |

| RDX (Reference) | 1.82 | 8750 | 34.0 | bohrium.com |

*This table presents data for structurally related energetic compounds to illustrate the potential of the 1,2,4-oxadiazole scaffold. NTOM = 2-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-5-nitrotetrazole. Data for the title compound is not available.

Influence on Optoelectronic Properties (e.g., Electronic Structure, Conjugation)

There is no published research detailing the specific influence of This compound on optoelectronic properties. Scientific investigation into its electronic structure, the extent of electronic conjugation between the nitrophenyl ring and the oxadiazole core, its absorption and emission spectra, and its potential as a material for electronic or photonic devices has not been documented.

Interactive Data Table: Optoelectronic Properties of this compound

No data is available in the scientific literature.

| Property | Value | Source |

|---|---|---|

| Absorption Max (λmax) | Not Reported | - |

| Emission Max (λem) | Not Reported | - |

| Quantum Yield (Φ) | Not Reported | - |

| HOMO Level | Not Reported | - |

| LUMO Level | Not Reported | - |

Structure-Property Relationships in Advanced Materials Development

Similarly, there are no available studies on the structure-property relationships of This compound in the context of advanced materials development. Research is required to establish how the specific combination of the butyl group at the 5-position, the 3-nitrophenyl group at the 3-position, and the 1,2,4-oxadiazole ring influences properties relevant to materials science, such as thermal stability, charge transport characteristics, or performance in devices. While studies on other oxadiazoles (B1248032) suggest potential applications, these findings cannot be directly extrapolated to this specific, uncharacterized compound. researchgate.net

Interactive Data Table: Structure-Property Relationships for Advanced Materials

No data is available in the scientific literature.

| Structural Feature | Influence on Material Property | Source |

|---|---|---|

| 5-Butyl Group | Not Reported | - |

| 3-Nitrophenyl Moiety | Not Reported | - |

Future Research Directions and Unexplored Chemical Space

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The traditional synthesis of 3,5-disubstituted 1,2,4-oxadiazoles primarily relies on two classical approaches: the [3+2] 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide and the cyclization of an O-acylamidoxime intermediate. chim.itresearchgate.net While effective, these methods can sometimes be limited by precursor availability, reaction conditions, or yield. Future research into the synthesis of 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole should focus on developing more efficient, selective, and sustainable methodologies.

Recent advancements like copper-catalyzed cascade oxidative reactions of amidines and methylarenes, or the use of the Vilsmeier reagent to activate both carboxylic acids and O-acylamidoxime intermediates at room temperature, represent significant progress. mdpi.com Applying these modern techniques to the synthesis of the target compound could not only enhance efficiency but also potentially open pathways to novel analogs that are inaccessible through traditional means.

| Synthetic Approach | Description | Potential Advantages for Target Compound | Key Precursors |

| Classical Amidoxime (B1450833) Route | Reaction of 3-nitrobenzamidoxime with valeryl chloride followed by thermal or base-mediated cyclodehydration. chim.itresearchgate.net | Well-established and reliable. | 3-nitrobenzamidoxime, Valeryl chloride |

| Classical Cycloaddition | 1,3-dipolar cycloaddition between valeronitrile (B87234) oxide and 3-nitrobenzonitrile. chim.it | Offers alternative regiochemistry control. | Valeronitrile oxide, 3-nitrobenzonitrile |

| One-Pot Synthesis | Combining nitrile, hydroxylamine (B1172632), and an acylating agent (e.g., Meldrum's acid) under microwave irradiation. organic-chemistry.org | Reduced reaction time, solvent-free conditions, higher throughput. | 3-nitrobenzonitrile, Hydroxylamine, Valeric acid derivative |

| Catalytic Methods | Use of catalysts like PTSA-ZnCl₂, iron(III) nitrate (B79036), or Vilsmeier reagent to promote cyclization under milder conditions. organic-chemistry.orgmdpi.com | Increased efficiency, lower energy consumption, improved functional group tolerance. | Amidoximes, Carboxylic acids/Nitriles |

| Oxidative Cyclization | Copper-catalyzed oxidative coupling of amidines and other precursors. mdpi.com | Novel reaction pathway, potential for different substrate scope. | 3-nitrobenzamidine, Butyryl source |

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules. For this compound, advanced computational studies are essential for a deeper mechanistic understanding of its properties and reactivity. Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govmdpi.com This would provide quantitative insights into the electron distribution, revealing the relative nucleophilicity and electrophilicity of different atoms in the ring and substituents. chim.itchemicalbook.com

Such studies can predict the most likely sites for electrophilic or nucleophilic attack and rationalize the regioselectivity of reactions. chemicalbook.com Molecular dynamics simulations could be used to study the conformational flexibility of the butyl chain and its influence on the accessibility of the oxadiazole core. nih.gov This is particularly relevant for understanding its potential role as a ligand, where conformational changes can impact binding affinity and the geometry of a resulting metal complex. These computational models can guide experimental design, saving time and resources by prioritizing the most promising reaction conditions and substrates.

Exploration of Unconventional Reactivity Patterns

The 1,2,4-oxadiazole (B8745197) ring is known for its relatively low aromaticity and the presence of a labile O-N bond, which predisposes it to various molecular rearrangements. researchgate.net These transformations can lead to more stable heterocyclic systems and represent a key area for future exploration with this compound.

Key areas of investigation should include:

The Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement involves an intramolecular nucleophilic attack on the N(2) atom of the oxadiazole ring by a nucleophilic center located in a side chain. chim.it While the target molecule lacks an immediate side-chain nucleophile, future work could involve synthesizing analogs with such features on the butyl or phenyl groups to explore BKR pathways to novel triazoles or imidazoles. chim.it

Photochemical Rearrangements: Irradiation of 1,2,4-oxadiazoles can induce cleavage of the O-N bond, leading to various isomeric products depending on the solvent and reaction conditions. chim.it Investigating the photochemical behavior of this compound could yield other heterocyclic structures like regioisomeric oxadiazoles (B1248032) or oxazolines. chim.it

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This reaction pathway involves a nucleophilic attack at the C5 position, leading to the opening of the oxadiazole ring and subsequent closure to form a new heterocyclic system. chim.itosi.lv The reactivity of the C5 carbon, substituted with a butyl group, towards various nucleophiles should be systematically studied to map out potential ANRORC transformations.

The electron-withdrawing nature of the 3-nitrophenyl group is expected to significantly influence the electrophilicity of the C3 and C5 positions, making them susceptible to nucleophilic attack. chemicalbook.com A systematic study of these reactivity patterns would expand the synthetic utility of the title compound beyond its initial structure.

Design and Synthesis of Chemically Modified Analogs for Specific Chemical Transformations

The specific substitution pattern of this compound provides a template for the rational design of new analogs tailored for specific chemical transformations. By systematically modifying the butyl and nitrophenyl substituents, it is possible to fine-tune the electronic and steric properties of the molecule. nih.gov

Future research should focus on creating a library of analogs to probe structure-reactivity relationships.

| Modification Site | Proposed Change | Anticipated Effect on Chemical Properties | Potential Application |

| C5-Butyl Chain | Vary chain length (e.g., ethyl, hexyl); introduce branching (e.g., isobutyl, tert-butyl). | Modulate steric hindrance around the C5 position and the N4 atom. | Studying steric effects in ligand-metal coordination or directing reaction regioselectivity. |

| C5-Butyl Chain | Introduce terminal functional groups (e.g., -OH, -NH₂, -COOH). | Introduce a nucleophilic or coordinating site for subsequent reactions (e.g., BKR) or for anchoring to supports. | Creating bifunctional reagents or polymer-supported ligands. |

| C3-Nitrophenyl Ring | Change position of the nitro group (ortho, para). | Alter the electronic influence on the oxadiazole ring and steric access to the N2 atom. | Fine-tuning reactivity in rearrangement reactions or ligand electronic properties. |

| C3-Nitrophenyl Ring | Replace the nitro group with other electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -OCH₃, -N(CH₃)₂) groups. | Systematically tune the electrophilicity/nucleophilicity of the ring system. | Developing reagents with controlled reactivity for multi-step syntheses. |

The synthesis of these analogs, using the novel methodologies discussed in section 7.1, would provide a platform of compounds for exploring how subtle structural changes can dictate different chemical outcomes, for example, in rearrangement reactions or as precursors for more complex molecular architectures. nih.govnih.gov

Integration into New Chemical Systems for Catalyst Development

The presence of two pyridine-like nitrogen atoms in the 1,2,4-oxadiazole ring suggests its potential use as a ligand in coordination chemistry and catalysis. chemicalbook.commdpi.com While less common than triazoles or imidazoles, the oxadiazole moiety could act as a bidentate or monodentate ligand for transition metals. The specific substituents on this compound would modulate the electronic and steric properties of the resulting metal complex.

A significant future direction is the synthesis and characterization of metal complexes involving this compound as a ligand. Research should explore its coordination with various metals known for their catalytic activity, such as palladium, copper, or iron. acs.org The electron-withdrawing nitrophenyl group would decrease the electron density on the coordinating nitrogen atoms, potentially stabilizing lower oxidation states of the metal center. Conversely, the butyl group provides steric bulk that could influence the coordination sphere and the selectivity of catalytic transformations.

Investigating the application of these novel metal-oxadiazole complexes in catalysis, for instance in cross-coupling reactions or oxidation/reduction processes, is a logical next step. This research would not focus on any inherent catalytic activity of the oxadiazole itself, but rather on its role as a tunable electronic and steric component within a broader catalytic system, opening a new frontier for the application of this heterocyclic scaffold. acs.org

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions between amidoximes and activated carbonyl derivatives. For example, nitration of 5,5′-diamino-3,3′-bi(1,2,4-oxadiazole) with fuming nitric acid (95%) yields nitro-substituted derivatives, as demonstrated in analogous compounds . Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to minimize byproducts. Characterization via -NMR, -NMR, IR spectroscopy, and elemental analysis is standard to confirm purity and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?